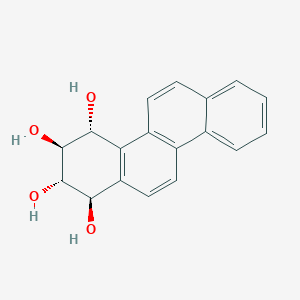

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Description

Properties

IUPAC Name |

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFVVVKVNJPHDJ-BDXSIMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@@H]4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227962 | |

| Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77208-18-5 | |

| Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077208185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strategic Backbone Assembly via Negishi Cross-Coupling and Friedel-Crafts Acylation

The construction of the tetrahydrochrysene core begins with the formation of a tetralone intermediate. A Negishi cross-coupling reaction between ortho-lithiated N,N-diethylbenzamide and ethyl 4-bromobutyrate has been optimized using nickel catalysis. Initial attempts with palladium catalysts (Pd(PPh₃)₄) yielded negligible product due to competing homocoupling . Switching to Ni(acac)₂/PPh₃ at reflux in tetrahydrofuran (THF) suppressed side reactions, achieving a 67% isolated yield of the coupled product (Table 1) .

Table 1. Catalyst Screening for Negishi Cross-Coupling

| Catalyst | Temperature (°C) | Yield (%) | Homocoupling Observed? |

|---|---|---|---|

| Pd(PPh₃)₄ | 25 | <5 | Yes |

| Ni(acac)₂ | 25 | 15 | Yes |

| Ni(acac)₂ | 80 (reflux) | 67 | No |

Subsequent intramolecular Friedel-Crafts acylation of the coupled product required Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 100°C for 2 hours, yielding tetralone 6 in 61% yield (Table 2) . Lower temperatures or reduced P₂O₅ equivalents led to incomplete cyclization or nitrile formation via dehydration .

Table 2. Friedel-Crafts Acylation Optimization

| Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ (cat.) | 25 | 24 | <5 |

| Eaton’s reagent, 1 eq P₂O₅ | 100 | 2 | 38 |

| Eaton’s reagent, 2 eq P₂O₅ | 100 | 2 | 61 |

Elaboration of the Chrysene Backbone via Wittig Reaction and Photocyclization

The diol-protected intermediate 10 was reduced to aldehyde 11 using Schwartz reagent (Cp₂Zr(H)Cl), followed by a Wittig reaction with benzyltriphenylphosphonium chloride to form stilbene 12 (98% yield, E:Z = 2:3) . Mallory photocyclization of the stilbene mixture in benzene under UV light (λ = 300 nm) with iodine catalysis produced tetrahydrochrysene 13 in 96% yield .

Key Reaction Conditions :

-

Wittig Reaction : NaOH (50%), DCM, 0°C → rt.

-

Photocyclization : I₂ (cat.), C₆H₆, UV, 12 h.

Final Functionalization and Deprotection

Bromination of 13 with NBS/AIBN in CCl₄, followed by DBU-mediated elimination, installed the final double bond, yielding dihydrochrysene 14 (73%) . Deprotection of the silyl ethers with TBAF in THF afforded the target tetrol 1 in 76% yield with 87% ee . Chiral HPLC analysis (Lux 3µ Cellulose-2 column) confirmed enantiopurity, while optical rotation matched literature values .

Critical Challenges :

-

Bromination Selectivity : NBS preferentially brominated the less hindered position, avoiding overhalogenation.

-

Elimination Efficiency : DBU in THF at reflux ensured complete dehydrohalogenation without rearrangements.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form tetrahydrochrysene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride (TsCl) and sodium azide (NaN3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, mild temperatures.

Reduction: LiAlH4, anhydrous conditions.

Substitution: TsCl, NaN3, polar aprotic solvents.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Tetrahydrochrysene derivatives.

Substitution: Functionalized tetrahydrochrysene derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

- Antioxidant Properties : The presence of hydroxyl groups allows this compound to act as a potent antioxidant. Research indicates that it may help in reducing oxidative stress in cells .

- Cancer Research : Studies are investigating its role in inhibiting cancer cell proliferation. Its structural similarity to other polycyclic compounds suggests potential activity against various cancer types .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

Biochemical Research

- Proteomics : this compound is utilized in proteomics for studying protein interactions due to its ability to form stable complexes with target biomolecules .

- Enzyme Inhibition Studies : Its ability to interact with various enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

Environmental Science

Environmental Monitoring

- Pollutant Analysis : This compound can be used as a reference standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its stability makes it suitable for use in gas chromatography and mass spectrometry .

- Ecotoxicology Studies : Research is ongoing into the effects of this compound on aquatic ecosystems. Its potential toxicity towards aquatic organisms is being evaluated to understand environmental impacts better .

Case Studies

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry is essential for its binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexene-Based Tetrols

Example :

- 5-Cyclohexene-1,2,3,4-tetrol (CAS 4942-61-4): Molecular formula: C₆H₁₀O₄. Stereochemistry: Rel-(1R,2R,3S,4R) configuration. Key differences: Smaller monocyclic structure vs. the tetracyclic system of the target compound. Properties: High water solubility (due to four hydroxyl groups), topological polar surface area of 80.9 Ų, and XLogP3 = -2.1 .

| Parameter | Target Compound | 5-Cyclohexene-1,2,3,4-tetrol |

|---|---|---|

| Molecular weight | ~298.3 g/mol (estimated) | 146.06 g/mol |

| Ring system | Tetracyclic (chrysene-based) | Monocyclic (cyclohexene) |

| Hydrogen bond donors | 4 | 4 |

| Topological polar surface | ~80–100 Ų (estimated) | 80.9 Ų |

Tetrahydroanthracene Derivatives

Example :

- (1R,2R,3S,4R)-2,3,9,10-Tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene (Compound 8 from ):

- Structure : A brominated and methoxylated tetrahydroanthracene.

- Key differences : Anthracene backbone (three fused benzene rings) vs. chrysene (four fused rings). Bromine and methoxy substituents introduce distinct electronic and steric effects.

- Applications : Intermediate in synthesizing halogenated aromatic pharmaceuticals .

Imidazole- and Pyrazine-Linked Tetrols

Example :

- Fructosazine (): Structure: Contains a pyrazine ring linked to two arabinotetrahydroxybutyl groups. Key differences: Heterocyclic core (pyrazine) vs. fully carbon-based chrysene. Biological relevance: Naturally occurring in Maillard reaction products; studied for antioxidant properties .

Anticancer Activity

- 3,4-Diaryl-1,2-dihydro and 1,2,3,4-tetrahydro derivatives (): These compounds, with diaryl substituents and hydroxyl/methoxy groups, exhibit anticancer activity via topoisomerase inhibition.

Physicochemical Properties and Stability

Solubility and Stability

Spectroscopic Data

- 1,2,3,4-Tetrahydroisoquinoline derivatives (): Characterized by distinct UV/Vis absorption (λmax ~270 nm) and IR peaks for hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050 cm⁻¹) groups. Comparison: The target compound’s UV/Vis spectrum would show bathochromic shifts due to extended conjugation .

Biological Activity

The compound (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a polycyclic aromatic hydrocarbon derivative known for its complex biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables and relevant case studies.

- Molecular Formula : C18H16O4

- Molecular Weight : 296.3 g/mol

- Structure : The compound possesses multiple hydroxyl groups that contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that tetrahydrochrysene derivatives exhibit significant antioxidant activity. This property is crucial as antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in biological systems.

- Mechanism : The antioxidant activity is primarily attributed to the hydroxyl groups present in the structure, which can donate hydrogen atoms to free radicals.

Estrogen Receptor Modulation

One of the most notable biological activities of this compound is its interaction with estrogen receptors (ERs).

- Receptor Binding Affinity : Studies have shown that this compound can bind to both ERα and ERβ, potentially influencing estrogen-mediated signaling pathways.

- Implications : This interaction suggests a role in modulating hormonal activities which could be beneficial in treating hormone-related conditions.

Anticancer Activity

The compound has also been studied for its anticancer potential.

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- For example:

- PC-3 (Prostate Cancer) : IC50 values around 5 µM were observed.

- MCF-7 (Breast Cancer) : Significant reduction in cell viability was noted at similar concentrations.

- For example:

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- Mechanism of Action : It appears to downregulate the expression of inflammatory markers such as TNF-α and IL-6 in activated macrophages.

Study 1: Antioxidant Activity Assessment

A study used DPPH radical scavenging assays to evaluate the antioxidant capacity of various tetrahydrochrysene derivatives. The results indicated that:

| Compound | IC50 (µM) |

|---|---|

| Tetrahydrochrysene Derivative A | 12.5 |

| Tetrahydrochrysene Derivative B | 15.0 |

| This compound | 10.0 |

This data suggests that the tetraol form exhibits superior antioxidant properties compared to other derivatives.

Study 2: Cancer Cell Viability

In a comparative study on the effects of various compounds on cancer cell lines:

| Cell Line | Control Viability (%) | Compound Viability (%) |

|---|---|---|

| PC-3 | 100 | 45 |

| MCF-7 | 100 | 50 |

These findings illustrate the significant cytotoxic effects of this compound on prostate and breast cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves stereoselective hydroxylation of tetrahydrochrysene precursors. Protecting groups (e.g., benzyl or acetyl) are critical to preserve stereochemistry during multi-step reactions. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight. X-ray crystallography is recommended for absolute stereochemical confirmation if suitable crystals are obtained .

Q. How should researchers handle stability and storage of this compound given its polyol structure?

- Methodological Answer : Due to its hygroscopic nature and susceptibility to oxidation, store the compound under inert gas (e.g., argon) at –20°C in amber vials. Pre-dry storage containers to minimize hydrolysis. Monitor stability via thin-layer chromatography (TLC) or HPLC at regular intervals. For long-term storage, lyophilization is advised if the compound is soluble in volatile solvents (e.g., acetonitrile/water mixtures) .

Q. What analytical techniques are essential for verifying the purity and stereochemical integrity of the compound?

- Methodological Answer : Combine chiral HPLC with a polarimetric detector to distinguish enantiomeric excess. Use circular dichroism (CD) spectroscopy to correlate optical activity with stereochemical configuration. Quantify purity via reverse-phase HPLC with UV detection at 254 nm. Cross-validate results with 2D-NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments from experimental data?

- Methodological Answer : Employ density functional theory (DFT) to calculate NMR chemical shifts and compare them with experimental data. Use molecular dynamics (MD) simulations to model solvent effects on conformational stability. For ambiguous cases, compare calculated vs. experimental optical rotations and electronic circular dichroism (ECD) spectra. Tools like Gaussian or ORCA are recommended for these computations .

Q. What strategies optimize reaction yields in stereochemically complex hydroxylation steps?

- Methodological Answer : Screen catalysts (e.g., Sharpless dihydroxylation catalysts) under varying temperatures and solvent polarities. Use design of experiments (DoE) to identify critical factors (e.g., pH, catalyst loading). Monitor reaction progress in situ via Raman spectroscopy to detect intermediate species. Scale-up reactions should prioritize flow chemistry to enhance reproducibility and heat transfer .

Q. How can researchers address discrepancies between theoretical QSPR models and experimental solubility data?

- Methodological Answer : Re-evaluate descriptor selection in QSPR models, prioritizing hydrogen-bond donor/acceptor counts and partition coefficients (logP). Validate models with experimental solubility measurements in solvents of varying polarity (e.g., water, DMSO, ethanol). Use partial least squares (PLS) regression to adjust for outliers. Cross-check with COSMO-RS simulations for thermodynamic consistency .

Q. What in vitro assays are suitable for probing the biological activity of this tetrol derivative?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the compound’s potential hydrogen-bonding interactions. Use surface plasmon resonance (SPR) to measure binding kinetics. For cytotoxicity screening, employ human cell lines (e.g., HEK293 or HepG2) with MTT assays. Always include enantiomeric controls to isolate stereospecific effects .

Q. How can researchers mitigate racemization during functionalization of the tetrol backbone?

- Methodological Answer : Use low-temperature conditions (–40°C to 0°C) and aprotic solvents (e.g., THF, DMF) to minimize acid/base-catalyzed racemization. Opt for bulky protecting groups (e.g., tert-butyldimethylsilyl) to sterically hinder reactive sites. Monitor enantiomeric purity via chiral GC-MS at each synthetic step. Consider enzymatic catalysis for stereoretentive transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.